molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 916766-99-9

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B1291048
CAS No.: 916766-99-9
M. Wt: 237.21 g/mol
InChI Key: MYOCYAGTJQROGX-UHFFFAOYSA-N
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Description

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA), a key biosynthetic precursor in the production of ansamycin antibiotics such as rifamycin . The compound features an allyloxycarbonyl (Alloc) group protecting the amino functionality, rendering it valuable in organic synthesis for temporary amine protection. The Alloc group is particularly useful in orthogonal protection strategies, as it can be selectively removed under mild conditions (e.g., palladium catalysis) without disturbing acid- or base-sensitive groups .

Properties

IUPAC Name

3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCYAGTJQROGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640482
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-99-9
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid typically involves the reaction of 5-hydroxybenzoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a scaffold for synthesizing various derivatives, enabling the exploration of new chemical entities.

Biology

  • Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity, making it useful in studying metabolic pathways and enzyme kinetics.
  • Potential Therapeutic Uses : Preliminary studies suggest its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in material science.

Case Study 1: Enzyme Interaction

A study investigated the interaction between 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid and a specific enzyme involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives from this compound, exploring their biological activities. Several derivatives exhibited enhanced potency against targeted biological pathways, demonstrating the compound's utility as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid (Boc-protected AHBA)

  • Structure : Replaces Alloc with tert-butoxycarbonyl (Boc).
  • Key Properties: Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol Melting Point: 150–151°C CAS RN: 232595-59-4 .

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic Acid (Fmoc-protected AHBA)

  • Structure : Substitutes Alloc with 9-fluorenylmethoxycarbonyl (Fmoc).
  • Key Properties: Molecular Formula: C₂₂H₁₇NO₅ Molecular Weight: 375.38 g/mol Melting Point: 234°C CAS RN: 176442-21-0 .

Parent Compound: 3-Amino-5-hydroxybenzoic Acid (AHBA)

  • Role : Natural precursor in ansamycin biosynthesis; lacks protecting groups.
  • Enzymatic Context : Synthesized by AHBA synthase, a PLP-dependent enzyme critical for antibiotic polyketide assembly .

Functional Group Variations and Reactivity

Protecting Group Deprotection Conditions Orthogonality
Alloc Pd(0)/nucleophiles (e.g., PhSiH₃) Compatible with Boc/Fmoc strategies
Boc Acid (e.g., TFA) Acid-labile; orthogonal to Fmoc
Fmoc Base (e.g., piperidine) Base-labile; orthogonal to Boc

Key Findings :

  • Alloc: Ideal for multi-step syntheses requiring non-acidic/non-basic deprotection.
  • Boc : Preferred in acid-tolerant systems.
  • Fmoc : Dominates solid-phase peptide synthesis due to base stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid Not explicitly reported Not reported Likely polar (carboxylic acid)
Boc-protected AHBA 253.25 150–151 Moderate in organic solvents
Fmoc-protected AHBA 375.38 234 Low in water; soluble in DMF

Implications : Higher molecular weight and melting point of Fmoc derivatives suggest reduced solubility compared to Boc/Alloc analogues.

Commercial Availability

Compound Supplier Status Price (1g)
This compound CymitQuimica Discontinued N/A
Boc-protected AHBA Kanto Reagents Available JPY 35,100
Fmoc-protected AHBA Thermo Scientific Available Not specified

Biological Activity

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

OC O c1cc O cc NC O OCC C c1\text{OC O c}_1\text{cc O cc NC O OCC C }\text{c}_1

This compound features a hydroxyl group and an allyloxycarbonylamino group attached to a benzoic acid core, which contributes to its reactivity and potential applications in biochemical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. By binding to active sites or altering conformations, this compound can modulate enzymatic activity and influence various metabolic pathways. This capacity for interaction makes it valuable in biochemical research, particularly in studying enzyme kinetics and metabolic regulation.

Key Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity : The hydroxyl group in the structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its utility in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialEffective against E. coli and S. aureus

Specific Studies

  • Antioxidant Activity : A study conducted on various hydroxybenzoic acids demonstrated that this compound showed significant scavenging activity against DPPH radicals, indicating strong antioxidant potential .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce the expression of inflammatory markers in cellular models, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
  • Antimicrobial Properties : In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Table 2: Comparison with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
3-{[(Methoxy)carbonyl]amino}-5-hydroxybenzoic acidModerateLowLow
3-{[(Ethoxy)carbonyl]amino}-5-hydroxybenzoic acidLowModerateModerate

This comparison illustrates that while this compound demonstrates robust biological activities, other derivatives may exhibit varying levels of efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves coupling 3-amino-5-hydroxybenzoic acid with allyl chloroformate under basic conditions (e.g., using NaHCO₃ or triethylamine in anhydrous THF or DCM). Reaction efficiency can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} to verify allyloxycarbonyl proton signals (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 279.2) and detect impurities.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. How should researchers ensure the stability of this compound during storage?

  • Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the allyloxycarbonyl group. Avoid exposure to moisture and light, as UV radiation can degrade the aromatic hydroxyl group. Long-term stability studies (e.g., 6–12 months) using accelerated degradation conditions (40°C/75% RH) are recommended to establish shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in catalytic activity data for metal complexes derived from this compound?

  • Answer : Discrepancies in catalytic activity often arise from variations in metal-ligand coordination modes. To address this:

  • Perform X-ray crystallography to determine the exact geometry of the metal complex.
  • Use cyclic voltammetry to assess redox behavior and correlate with catalytic turnover rates.
  • Conduct density functional theory (DFT) calculations to model electronic structures and identify active sites.
    Example: Palladium complexes of similar benzoic acid derivatives show variable activity in cross-coupling reactions depending on ligand denticity .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Answer : Follow ICH Q2(R1) guidelines for method validation:

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.995.
  • Accuracy/Precision : Spike-and-recovery experiments (80–120% recovery, RSD ≤ 5%).
  • Specificity : Demonstrate resolution from structurally related impurities (e.g., hydrolyzed byproducts) via LC-MS/MS.
  • Robustness : Test pH (±0.2), temperature (±5°C), and mobile-phase variations. Reference standards should trace back to pharmacopeial materials (e.g., USP) .

Q. What advanced techniques are used to study the supramolecular interactions of this compound in crystal lattices?

  • Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles between the benzoic acid core and allyloxycarbonyl group, revealing intermolecular hydrogen bonds (O–H···O, N–H···O).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., π-π stacking vs. H-bonding).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency.
    Example: Analogous compounds exhibit varied packing motifs depending on substituent electronegativity .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., allyl vs. propargyl groups) with bioactivity.
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability).
    Example: Hydroxybenzoic acid derivatives show enhanced antibacterial activity when electron-withdrawing groups improve membrane permeability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the allyloxycarbonyl group .
  • Characterization : Cross-validate NMR and LC-MS data with computational predictions (e.g., ChemDraw simulations) .
  • Stability Testing : Include forced degradation studies (acid/base/oxidative stress) to identify degradation pathways .

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